N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE
Overview
Description
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring, a methyl group at the 1-position, and a benzenesulfonamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps:
Formation of 4-Bromo-1-methyl-1H-pyrazole: This can be achieved through the bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Sulfonamide Formation: The final step involves the reaction of the alkylated pyrazole with 3,4-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding amines or alcohols.
Cyclization Reactions: The presence of the pyrazole ring allows for cyclization reactions with suitable reagents to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiourea, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating conditions.
Major Products
Substituted Pyrazoles: Formed through nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Scientific Research Applications
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N,3,4-TRIMETHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly as inhibitors of enzymes like liver alcohol dehydrogenase.
Biological Studies: It is employed in the study of biological pathways and molecular interactions due to its ability to form hydrogen bonds and participate in proton transfer processes.
Properties
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N,3,4-trimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2S/c1-10-5-6-12(7-11(10)2)21(19,20)17(3)9-14-13(15)8-16-18(14)4/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRUZPNKTQTBQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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